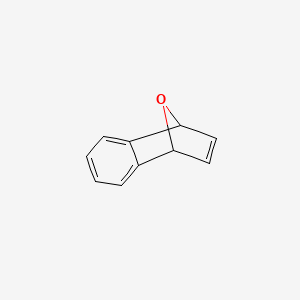

1,4-Epoxy-1,4-dihydronaphthalene

概述

描述

. It is characterized by a fused naphthalene ring system with an epoxide group at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Epoxy-1,4-dihydronaphthalene can be synthesized through several methods, including the epoxidation of 1,4-dihydronaphthalene. One common approach involves the reaction of 1,4-dihydronaphthalene with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Aromatization Reactions

1,4-Epoxy-1,4-dihydronaphthalene can be aromatized to 1-naphthol under acid-catalyzed conditions . Studies have shown that during this aromatization, a hydride shift can occur . For instance, the acid-catalyzed aromatization of [1,4-2H2]-1,4-epoxy-1,4-dihydronaphthalene results in partial retention of deuterium at the 2-position of 1-naphthol .

Cycloaddition Reactions

This compound participates in cycloaddition reactions with N-sulphinylaminoazines . Kinetic investigations indicate that these cycloadditions proceed through a pericyclic mechanism . The cycloadditions of unsymmetrical 2- and 3-(N-sulphinylamino)pyridines are strongly periselective, yielding peri-isomers .

Photolysis Reactions

Derivatives of this compound undergo photolysis to yield various products . Direct photolysis of 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carbonitrile and methyl 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate in benzene results in indene derivatives . Similarly, the photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene derivatives leads to the formation of benzoxepine and indene derivatives .

Reactions with Acids

When treated with hydrochloric acid (HCl) in methanol (MeOH), derivatives of this compound form naphthol derivatives . 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylic acid is notably sensitive to acidic reaction conditions, yielding naphthol and 1,4-addition products .

Conversion to Diepoxides

This compound can be converted into 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene by rats . This conversion also occurs in rat-liver microsomal systems .

Additional Data

| Property | Value |

|---|---|

| Molecular Formula | C10H8O |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |

| Density | 1.207 g/cm3 |

| Boiling Point | 240.5ºC at 760 mmHg |

| Melting Point | 54-56ºC |

| Flash Point | 93ºC |

| Refractive Index | 1.626 |

科学研究应用

Applications Overview

-

Organic Synthesis

- 1,4-Epoxy-1,4-dihydronaphthalene serves as an intermediate in the synthesis of various organic compounds. Its epoxy group is reactive, allowing for further functionalization.

- Case Study : A study published in the Journal of Organic Chemistry discusses the use of methyl-substituted derivatives to synthesize fused bicyclic triazolines and naphthols through water-promoted reactions, showcasing its utility in complex organic synthesis pathways .

-

Photochemistry

- The compound exhibits interesting photochemical properties that make it valuable in the development of photonic materials.

- Case Study : Research on the photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene demonstrated its ability to undergo direct irradiation to yield various products, including benzoxepines. This highlights its potential in creating light-responsive materials .

-

Material Science

- Due to its structural properties, this compound is explored for use in polymer chemistry. It can be utilized to enhance the thermal and mechanical properties of polymers.

- Case Study : Investigations into epoxy resins incorporating this compound have shown improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Data Table: Comparative Analysis of Applications

作用机制

The mechanism by which 1,4-epoxy-1,4-dihydronaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets and pathways, leading to biological responses. The exact molecular targets and pathways involved can vary based on the context of the study.

相似化合物的比较

1,4-Epoxy-1,4-dihydronaphthalene is structurally similar to other epoxynaphthalene derivatives, such as 1,2-epoxynaphthalene and 1,8-epoxynaphthalene. its unique positioning of the epoxide group at the 1 and 4 positions gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other epoxynaphthalene derivatives may not be suitable.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1,4-Epoxy-1,4-dihydronaphthalene is an organic compound characterized by an epoxide ring fused to a naphthalene backbone. Its unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₁₀H₈O

- Molecular Weight : 144.17 g/mol

- Melting Point : 54-56°C

- CAS Number : 573-57-9

The biological activity of this compound is largely attributed to its epoxide group, which can react with nucleophilic sites in biological molecules. This reactivity allows the compound to form covalent bonds with proteins and nucleic acids, potentially leading to modulation of various cellular pathways. The compound's ability to interact with specific enzymes and receptors also contributes to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported the compound's inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanism and applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Mechanism

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to:

- Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V positivity in treated cells.

- Cell cycle arrest : The compound caused G2/M phase arrest in several cancer cell lines.

The following table summarizes the effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 30 |

| MCF-7 | 15 | 45 |

| A549 (Lung Cancer) | 20 | 40 |

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Dihydronaphthalene | No epoxide group | Limited biological activity |

| 1,4-Naphthoquinone | Oxidized derivative | Strong anticancer properties |

| 7-Oxabenzonorbornadiene | Structural isomer | Varies; less studied |

This comparison highlights the unique position of this compound within this chemical family due to its epoxide functionality.

属性

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCGDNHAPBZVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972817 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-57-9 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Epoxy-1,4-dihydronaphthalene?

A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While specific spectroscopic details are not provided in the abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and analyze the compound. For example, 1H-NMR has been used to determine the stereochemistry of reaction products.

Q3: How does the structure of this compound contribute to its reactivity?

A3: The strained epoxide ring fused to the dihydronaphthalene framework makes it susceptible to ring-opening reactions, leading to a variety of functionalized naphthalene derivatives.

Q4: How is this compound used in biaryl synthesis?

A5: 1,4-Epoxy-1,4-dihydronaphthalenes serve as valuable substrates for biaryl synthesis through Iron(III) chloride-catalyzed Friedel-Crafts reactions. These reactions involve ring-opening of the epoxide, followed by electrophilic aromatic substitution with various arenes and heteroarenes, yielding diverse biaryl and heterobiaryl compounds. Notably, silylated substrates exhibit high regioselectivity, leading to specific isomers.

Q5: What is the significance of ortho-naphthoquinone methides (o-NQMs) derived from this compound?

A6: o-NQMs are highly reactive intermediates that can be generated from specific this compound derivatives through site-selective ring opening. These intermediates readily participate in annulation reactions with various dienophiles, including allyl silanes, providing access to diverse multi-fused heterocyclic systems. This methodology has proven valuable in constructing complex natural product scaffolds.

Q6: What role does this compound play in cycloaddition reactions?

A7: this compound acts as a dienophile in various cycloaddition reactions, such as Diels-Alder reactions. Studies with N-sulphinylanilines reveal a Diels-Alder reaction with inverse electron demand, demonstrating its versatility in constructing heterocyclic systems.

Q7: How does this compound behave in photochemical reactions?

A8: Photochemical studies on this compound reveal its propensity to undergo rearrangements upon UV irradiation. These rearrangements can lead to the formation of benzoxepines and indene derivatives. The product distribution can be influenced by reaction conditions, such as the use of sensitizers like acetone.

Q8: Can this compound undergo deoxygenation?

A9: Yes, research indicates that 1,4-Epoxy-1,4-dihydronaphthalenes can be deoxygenated to yield naphthalene derivatives. This transformation has been achieved using reagents like sodium borohydride in acidic media, offering a convenient route for naphthalene synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。